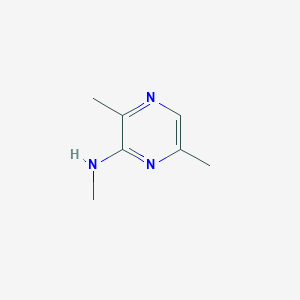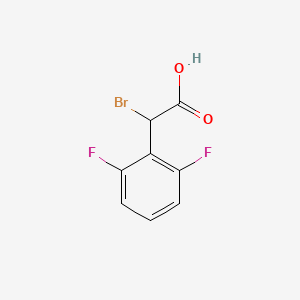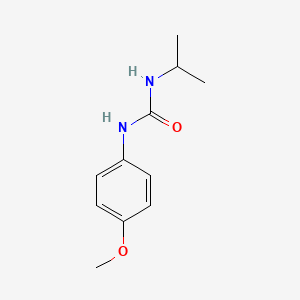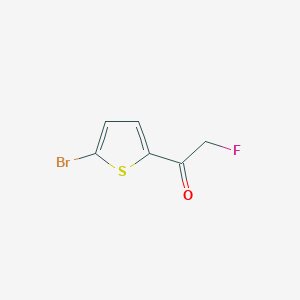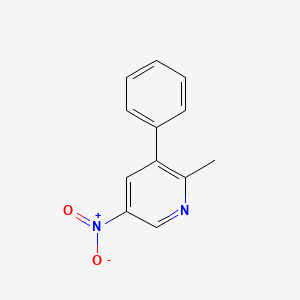
3-methanesulfonyl-2-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methanesulfonyl-2-methylfuran, also known as MSF, is a sulfur-containing heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a white crystalline solid with a molecular weight of 118.15 g/mol and a melting point of 120-122 °C. This compound has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.
Mécanisme D'action
The exact mechanism of action of 3-methanesulfonyl-2-methylfuran is not fully understood, although it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 3-methanesulfonyl-2-methylfuran has been shown to inhibit the activity of certain proteins, such as the pro-inflammatory cytokines interleukin-1 (IL-1) and tumor necrosis factor (TNF). It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methanesulfonyl-2-methylfuran have been studied extensively in recent years. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes, proteins, and receptors. In addition, 3-methanesulfonyl-2-methylfuran has been found to have neuroprotective effects, as well as the ability to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-methanesulfonyl-2-methylfuran in laboratory experiments is advantageous due to its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound and is not highly toxic, making it safe to use in laboratory settings. However, there are some limitations to using 3-methanesulfonyl-2-methylfuran in laboratory experiments, including its relatively low solubility in water and its susceptibility to hydrolysis in acidic or basic conditions.
Orientations Futures
The potential applications of 3-methanesulfonyl-2-methylfuran are far-reaching and there are many future directions that can be explored. These include further investigation into its mechanism of action, its effects on other biological targets, and its potential as a therapeutic agent. Additionally, further research is needed to explore its potential as a drug delivery system, its ability to modulate the activity of certain proteins and enzymes, and its ability to reduce the risk of cardiovascular disease. Finally, further research is needed to explore the potential of 3-methanesulfonyl-2-methylfuran as an antioxidant, its ability to scavenge free radicals, and its ability to reduce oxidative stress.
Méthodes De Synthèse
3-Methanesulfonyl-2-methylfuran can be synthesized from the reaction of 3-methanesulfonyl-2-methylpyridine and carbon disulfide in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution, where the sulfur atom of the carbon disulfide is replaced by the nitrogen atom of the 3-methanesulfonyl-2-methylpyridine, forming the desired product. The reaction is generally carried out at a temperature of 80-90 °C and can be completed within a few hours.
Applications De Recherche Scientifique
3-Methanesulfonyl-2-methylfuran has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets. It has been used in a variety of studies to investigate the mechanisms of action of various drugs, to study the effects of environmental pollutants, and to assess the toxicity of certain compounds. In addition, 3-methanesulfonyl-2-methylfuran has been used to study the structure and function of proteins, to analyze the properties of enzymes, and to investigate the effects of various compounds on the immune system.
Propriétés
IUPAC Name |
2-methyl-3-methylsulfonylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSWDYHWQZIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-2-methylfuran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)
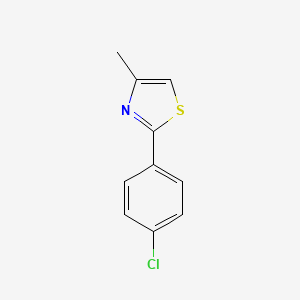
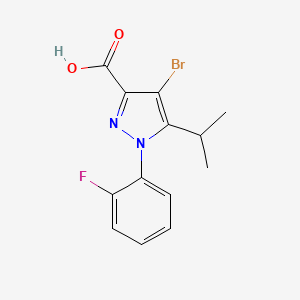
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
